7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
Overview
Description
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione is a chemical compound with the molecular formula C8H7BrN2O2S and a molecular weight of 275.13 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse pharmacological activities . The structure of this compound includes a bromine atom at the 7th position, a methyl group at the 3rd position, and a 1,1-dione functional group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is known to interact with its targets through various functional groups attached to the ring . The halo group at the 7 and 8 positions of the ring, for instance, has been associated with active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels and modulate ampa receptors , suggesting potential impacts on cellular energy metabolism and neurotransmission.
Result of Action
Given the reported activities of similar compounds, it can be inferred that this compound may have potential impacts on cellular energy metabolism, neurotransmission, and possibly other cellular processes .
Preparation Methods
The synthesis of 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione typically involves the reaction of 2-amino-5-bromobenzenesulfonamide with acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Comparison with Similar Compounds
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic properties.
Hydrochlorothiazide: Another diuretic with a similar structure but different pharmacological profile.
Benzothiadiazine-1,1-dioxide derivatives: These compounds have been studied for their KATP channel activation and AMPA receptor modulation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHVDVMKHHHBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879322 | |
Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13460-15-6 | |
Record name | 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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